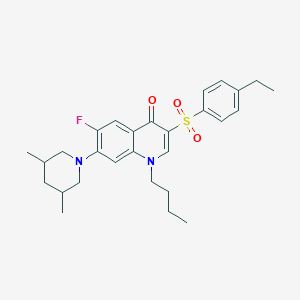
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H35FN2O3S and its molecular weight is 498.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. Its complex structure includes a quinoline core, which is known for various biological activities, including anticancer properties.
- Molecular Formula : C28H35FN2O3S
- Molecular Weight : 498.66 g/mol
- IUPAC Name : 1-butyl-3-(4-ethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. The following sections detail its effects on various cancer cell lines and mechanisms of action.
In Vitro Studies
Several studies have focused on the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 5.2 | Induction of apoptosis through mitochondrial pathways |
| Colon Cancer (HT-29) | 3.8 | Inhibition of cell cycle progression at G2/M phase |
| Lung Cancer (A549) | 4.5 | Suppression of PI3K/Akt signaling pathway |
These results indicate that the compound exhibits significant antiproliferative activity across different types of cancer cells, with IC50 values suggesting effective concentrations for therapeutic consideration.
Research indicates that the biological activity of this compound may involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific checkpoints, particularly in the G2/M phase, preventing cancer cell proliferation.
- Signal Transduction Inhibition : By targeting key signaling molecules like PI3K and Akt, the compound disrupts survival signals in cancer cells.
Case Study 1: Breast Cancer Treatment
In a study published in the Journal of Fluorine Chemistry, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Colon Cancer Response
Another investigation focused on HT-29 colon cancer cells revealed that the compound not only reduced cell viability but also altered gene expression related to apoptosis and cell cycle regulation. This study provided insights into the molecular targets affected by the compound, highlighting its potential as a therapeutic agent against colorectal cancer.
Properties
IUPAC Name |
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O3S/c1-5-7-12-30-18-27(35(33,34)22-10-8-21(6-2)9-11-22)28(32)23-14-24(29)26(15-25(23)30)31-16-19(3)13-20(4)17-31/h8-11,14-15,18-20H,5-7,12-13,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPATOQWYCMSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














